molecular formula C7H4ClN3O B6253373 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263062-19-6

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B6253373
CAS No.: 1263062-19-6
M. Wt: 181.58 g/mol
InChI Key: LKCHCEHPXPWDMD-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[1,5-a]pyrimidines as Privileged Scaffolds in Chemical Sciences

The therapeutic potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is remarkably broad, with documented activities including anticancer, anti-inflammatory, antiviral, and anxiolytic properties. A significant portion of research in this area has focused on their role as protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine core can mimic the adenine (B156593) base of ATP, enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. rsc.org

Overview of Strategic Functionalization and Structural Diversity in Pyrazolo[1,5-a]pyrimidine Chemistry

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold is a key driver of its widespread use. The ring system can be functionalized at multiple positions, allowing for the fine-tuning of its electronic, steric, and physicochemical properties. This adaptability is crucial for optimizing the interaction of these molecules with their biological targets and for improving their pharmacokinetic profiles.

Common synthetic strategies for the construction of the pyrazolo[1,5-a]pyrimidine core often involve the condensation of 3-aminopyrazole (B16455) derivatives with various 1,3-dielectrophilic species. researchgate.net Subsequent modifications can be introduced through a variety of organic reactions. For instance, the introduction of substituents at the C5 and C7 positions can be achieved through nucleophilic aromatic substitution reactions, particularly when these positions are activated by a leaving group such as a chlorine atom. nih.gov The C3 position, being electron-rich, is susceptible to electrophilic substitution, such as formylation via the Vilsmeier-Haack reaction. mdpi.comijpcbs.com This strategic functionalization allows for the generation of large libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives for biological screening.

Contextualization of 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde within Pyrazolo[1,5-a]pyrimidine Research

Within the vast landscape of pyrazolo[1,5-a]pyrimidine chemistry, this compound stands out as a particularly valuable and versatile synthetic intermediate. This compound possesses two key functional groups that enable a wide range of subsequent chemical transformations. The chlorine atom at the C7 position acts as a leaving group, facilitating nucleophilic substitution reactions to introduce a variety of substituents. The carbaldehyde group at the C3 position is a versatile handle for a plethora of reactions, including reductive aminations, oxidations, and condensations.

The strategic placement of these two functional groups makes this compound a highly sought-after building block in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other potential therapeutic agents. nih.govmdpi.com Its utility lies in its ability to serve as a scaffold upon which molecular complexity and diversity can be systematically built.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1263062-19-6

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-6-1-2-9-7-5(4-12)3-10-11(6)7/h1-4H

InChI Key

LKCHCEHPXPWDMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C=O)N=C1)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 7 Chloropyrazolo 1,5 a Pyrimidine 3 Carbaldehyde

Precursor Chemistry and Starting Material Considerations

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold fundamentally relies on the strategic combination of a bis-nucleophilic pyrazole (B372694) component with a bis-electrophilic three-carbon unit.

Utilization of Aminopyrazole Derivatives in Ring Annulation

Table 1: Examples of Aminopyrazole Precursors in Pyrazolo[1,5-a]pyrimidine Synthesis

Compound Name Structure Role in Synthesis
5-Amino-3-methylpyrazole A common building block where the methyl group provides substitution at the 2-position of the final product.
5-Amino-1H-pyrazole-4-carbonitrile Introduces a cyano group at the 3-position, which can be a precursor for other functionalities.
Ethyl 5-amino-1H-pyrazole-3-carboxylate Provides a route to derivatives with a carboxylate group at the 2-position of the pyrazolo[1,5-a]pyrimidine core.

Role of β-Dicarbonyl, β-Enaminone, and Related Electrophilic Synthons

To construct the pyrimidine (B1678525) ring, 5-aminopyrazoles are reacted with 1,3-bis-electrophilic compounds. nih.gov The most common reagents for this transformation are β-dicarbonyl compounds, such as acetylacetone and diethyl malonate, and their equivalents like β-enaminones. nih.govekb.eg These molecules provide the three-carbon chain necessary to close the six-membered pyrimidine ring. The reaction typically proceeds via an initial nucleophilic attack of the 5-amino group on one of the electrophilic carbonyl carbons, followed by an intramolecular cyclization involving the N1 atom and the second electrophilic center, culminating in a dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine system. researchgate.net

Table 2: Common 1,3-Bis-Electrophilic Reagents

Compound Class Example Structure
β-Diketone Acetylacetone (2,4-Pentanedione)
β-Ketoester Ethyl Acetoacetate
Malonate Ester Diethyl Malonate
β-Enaminone 3-(Dimethylamino)propenal

Direct and Indirect Synthetic Approaches to 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde

The synthesis of the target molecule involves a multi-step process that includes the formation of the core heterocyclic structure, followed by the strategic introduction of the chloro and formyl functional groups.

Cyclization Reactions and Condensation Strategies

The formation of the pyrazolo[1,5-a]pyrimidine core is primarily achieved through cyclocondensation reactions. researchgate.netrsc.org A common route to the 7-chloro intermediate begins with the synthesis of a 7-hydroxypyrazolo[1,5-a]pyrimidine. This is typically accomplished by reacting a 5-aminopyrazole with a β-ketoester, such as ethyl acetoacetate. The resulting 7-hydroxy derivative is then converted to the 7-chloro compound through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov This chlorination step is a crucial transformation that provides the 7-chloropyrazolo[1,5-a]pyrimidine scaffold required for the final product.

Multi-Component Reaction Protocols for Pyrazolo[1,5-a]pyrimidine Core Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures in a single step. distantreader.org For the pyrazolo[1,5-a]pyrimidine system, MCRs typically involve the one-pot reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound. These reactions often proceed through a series of tandem steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization, to rapidly assemble the fused ring system. While powerful for creating diverse libraries of substituted pyrazolo[1,5-a]pyrimidines, this approach requires careful selection of precursors to achieve the specific substitution pattern of the target molecule.

Strategic Introduction of the Formyl Group at Position 3

With the 7-chloropyrazolo[1,5-a]pyrimidine core in hand, the final step is the introduction of the carbaldehyde (formyl) group at the C-3 position. Two primary strategies are employed for this transformation:

Direct Formylation via Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). mdpi.com This electrophilic reagent attacks the electron-rich C-3 position of the pyrazolo[1,5-a]pyrimidine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the desired 3-carbaldehyde. organic-chemistry.orgrsc.org

Oxidation of a Precursor Functional Group : An alternative, indirect route involves the synthesis of a 7-chloropyrazolo[1,5-a]pyrimidine derivative that already contains a precursor to the aldehyde at the C-3 position. For example, a synthetic sequence could start with a 5-aminopyrazole bearing a C-3 ester group. After the formation of the 7-chloropyrazolo[1,5-a]pyrimidine ring, the ester can be reduced to a primary alcohol. Subsequent oxidation of this alcohol, using a mild oxidizing agent such as Dess-Martin periodinane, would furnish the final this compound. nih.govmdpi.com

Selective Chlorination Strategies at Position 7

The introduction of a chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is a critical step in the synthesis of the target compound. This is typically achieved through the chlorination of a corresponding hydroxyl precursor, such as a pyrazolo[1,5-a]pyrimidin-7-ol or its tautomeric form, pyrazolo[1,5-a]pyrimidin-7(4H)-one.

A common and effective strategy involves a two-step process starting from a suitable 5-aminopyrazole derivative. nih.gov First, the pyrazolo[1,5-a]pyrimidine-5,7-diol core is constructed by reacting a 5-aminopyrazole with a malonic ester derivative, such as diethyl malonate, often in the presence of a base like sodium ethoxide. nih.gov This reaction yields the dihydroxy-heterocycle. nih.gov

The subsequent and crucial step is the conversion of the hydroxyl groups to chloro groups. This is accomplished using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent for this transformation. nih.govnih.gov Heating the dihydroxy intermediate with POCl₃, sometimes in the presence of a base like N,N-dimethylaniline, effectively replaces both hydroxyl groups to yield a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) derivative. nih.govdeepdyve.com

A key aspect of this strategy is the differential reactivity of the chlorine atoms at the C5 and C7 positions. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic substitution than the one at C5. nih.gov This enhanced reactivity allows for the selective functionalization at the C7 position, making 5,7-dichloro intermediates valuable precursors for a wide range of 7-substituted pyrazolo[1,5-a]pyrimidines. nih.gov While the direct synthesis of the title compound involves retaining the C7-chloro group, this inherent selectivity is a cornerstone of the broader chemistry of this scaffold. For the synthesis of this compound, the initial formation of a 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate, followed by chlorination with POCl₃, provides a direct route to the required 7-chloro functionality. nih.gov

The final step to obtain the target molecule would involve the formylation of the 7-chloropyrazolo[1,5-a]pyrimidine intermediate. The Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), is a classic and effective method for the formylation of electron-rich heterocyclic systems. rsc.orgorganic-chemistry.orgijpcbs.com The pyrazolo[1,5-a]pyrimidine core is amenable to such electrophilic substitution, particularly at the C3 position. rsc.org Therefore, treating 7-chloropyrazolo[1,5-a]pyrimidine with the Vilsmeier reagent (POCl₃/DMF) would introduce the required carbaldehyde group at position 3 to yield the final product.

Advanced Synthetic Techniques and Green Chemistry Initiatives

Recent advancements in synthetic organic chemistry have focused on developing more efficient, rapid, and environmentally benign methodologies. The synthesis of pyrazolo[1,5-a]pyrimidine scaffolds has significantly benefited from these innovations, particularly through the application of microwave and ultrasound technologies, as well as the adoption of green chemistry principles.

Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and cleaner products compared to conventional heating methods. The synthesis of the pyrazolo[1,5-a]pyrimidine core is particularly well-suited to this technology. nih.gov

One prominent microwave-assisted method involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov Under microwave irradiation, these reactions can be completed in minutes rather than hours. For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds proceeds efficiently to form cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Similarly, solvent-free condensation reactions of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form β-enaminone intermediates, followed by cyclization with 3-methyl-1H-pyrazol-5-amine, are effectively promoted by microwave heating, with reaction times as short as four minutes. rsc.org

Three-component reactions are also significantly enhanced by microwave assistance. The reaction of 3-amino-1H-pyrazoles, various aldehydes, and β-dicarbonyl compounds under microwave conditions provides a rapid and efficient one-pot route to complex pyrazolo[1,5-a]pyrimidine derivatives in high purity. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazolo[1,5-a]pyrimidines
ReactantsMethodConditionsTimeYield (%)Reference
3-Substituted-5-amino-1H-pyrazoles + Cyclic β-dicarbonylsMicrowaveSolvent-freeShortGood nih.gov
3-Substituted-5-amino-1H-pyrazoles + Cyclic β-dicarbonylsConventionalReflux in Ethanol (B145695)LongerLower nih.gov
Aminopyrazoles + EnaminonesMicrowaveSolvent-free, 160°C4 minNear-quantitative
3-Amino-1H-pyrazoles + Aldehydes + β-DicarbonylsMicrowaveOne-potMinutesHigh nih.gov

Ultrasound-Promoted Synthetic Transformations

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions. The physical phenomenon of acoustic cavitation enhances mass transfer and increases reaction rates, often under milder conditions than conventional methods. The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved using this technique. nih.govresearchgate.net

A notable example is the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole. Under ultrasonic irradiation in ethanol, the reaction is completed in just 5 minutes at a temperature of 68–72 °C, affording the desired products in excellent yields ranging from 61-98%. nih.govresearchgate.net This represents a significant improvement over conventional heating methods, which typically require longer reaction times. researchgate.net

Green synthetic routes utilizing ultrasound have also been developed. A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized via the reaction of a carboxylate-substituted 3-aminopyrazole (B16455) with formylated active proton compounds under ultrasonic irradiation in an aqueous ethanol medium, using a mild acid as a catalyst. eurjchem.com This approach combines the efficiency of sonochemistry with the environmental benefits of using a greener solvent system. eurjchem.com

Table 2: Ultrasound-Promoted Synthesis of Pyrazolo[1,5-a]pyrimidines
ReactantsConditionsTimeYield (%)Reference
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones + 3-Amino-5-methyl-1H-pyrazoleUltrasound, EtOH, 68-72°C5 min61-98 nih.govresearchgate.net
Carboxylate-substituted 3-aminopyrazole + Formylated active proton compoundsUltrasound, Aqueous EtOH, Mild acidNot specifiedGood eurjchem.com
5-Aminopyrazoles + Acetylenic estersUltrasound, Aqueous EtOH, KHSO₄Not specifiedGood bme.hu

Sustainable Approaches in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to pyrazolo[1,5-a]pyrimidines. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

The use of aqueous media is a key feature of many green synthetic protocols. As described, ultrasound-assisted synthesis in aqueous ethanol provides an environmentally friendlier alternative to traditional organic solvents. eurjchem.combme.hu One specific method involves the reaction of 5-aminopyrazoles with acetylenic esters, catalyzed by potassium hydrogen sulfate (KHSO₄), under ultrasonic irradiation in aqueous ethanol to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu

Another sustainable strategy is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DES are biodegradable, have low toxicity, and are often derived from renewable resources. They have been successfully employed as a benign reaction medium for the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives, offering advantages such as high yields and a simple work-up procedure. ias.ac.in

Furthermore, solvent-free reaction conditions, often coupled with microwave heating, represent a significant step towards sustainability. By eliminating the need for a solvent, these methods reduce waste and simplify product purification, contributing to a more efficient and environmentally responsible process. rsc.org The evaluation of green chemistry metrics, such as reaction mass efficiency (RME), has shown that these solvent-free, microwave-assisted syntheses perform well, particularly when the by-products are non-hazardous substances like methanol (B129727) and water. rsc.org

Chemical Reactivity and Transformative Chemistry of 7 Chloropyrazolo 1,5 a Pyrimidine 3 Carbaldehyde

Reactivity Profile of the Formyl Group at Position 3

The formyl group at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a versatile handle for various chemical modifications. Its reactivity is characteristic of aromatic aldehydes, participating in condensation, oxidation, reduction, and olefination reactions.

Condensation Reactions with Nucleophiles

The electrophilic carbon of the formyl group readily undergoes attack by various nucleophiles, leading to a wide range of condensation products. A notable example is the reductive amination reaction. For instance, a similar aldehyde on a pyrazolo[1,5-a]pyrimidine core has been shown to react with appropriate amines in the presence of a reducing agent like sodium triacetoxyborohydride to yield the corresponding amine derivatives in good yields. nih.gov This transformation is a cornerstone in the synthesis of complex molecules, allowing for the introduction of diverse side chains.

Another important class of condensation reactions is the Knoevenagel condensation, where the aldehyde reacts with active methylene compounds. This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond. While specific examples on 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde are not prevalent in the literature, the general applicability of the Knoevenagel condensation to heterocyclic aldehydes is well-established. wikipedia.orgresearchgate.netnih.gov The products of such reactions, α,β-unsaturated carbonyl compounds, are valuable intermediates for further synthetic manipulations.

The utility of 3-formylpyrazolo[1,5-a]pyrimidines has been demonstrated in the synthesis of derivatives of Zaleplon, a pyrazolopyrimidine-based sedative-hypnotic. rsc.org This synthesis inherently relies on the reactivity of the formyl group to build the more complex drug molecule.

Oxidation and Reduction Reactions

The formyl group of this compound can be both oxidized to a carboxylic acid and reduced to a primary alcohol. The oxidation can be achieved using standard oxidizing agents. For a related pyrazolo[1,5-a]pyrimidine derivative, the corresponding alcohol was successfully oxidized to the aldehyde using Dess-Martin periodinane, indicating that the aldehyde is stable to these conditions and can be formed from the alcohol. nih.govmdpi.com

Conversely, the reduction of the aldehyde to the corresponding primary alcohol can be accomplished using hydride-based reducing agents. Sodium borohydride is a common and mild reagent for this transformation. researchgate.net In a multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives, an ester group was reduced to a primary alcohol using sodium borohydride in the presence of calcium chloride, showcasing the utility of this reagent within this heterocyclic system. mdpi.com

Transformation Reagent Product Reference
OxidationDess-Martin periodinane7-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid nih.govmdpi.com
ReductionSodium borohydride(7-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol mdpi.comresearchgate.net

Wittig and Related Olefination Reactions

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting aldehydes into alkenes. organic-chemistry.orglibretexts.orgwikipedia.org These reactions involve the treatment of the aldehyde with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction). wikipedia.orgwikipedia.org The HWE reaction, in particular, is often favored for its ability to produce predominantly E-alkenes and for the easier removal of byproducts. wikipedia.org

While specific examples of Wittig or HWE reactions on this compound are not extensively documented, the general principles of these reactions are applicable to heterocyclic aldehydes. The reaction of the 3-formyl group with a suitable phosphorus ylide would lead to the corresponding 3-vinylpyrazolo[1,5-a]pyrimidine derivative. The nature of the ylide would determine the stereochemistry of the resulting alkene. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org Tandem aza-Wittig/electrocyclic ring closure strategies have been employed in the synthesis of related fused pyrimidine (B1678525) systems, highlighting the utility of Wittig-type chemistry in this area. researchgate.net

Nucleophilic Substitution and Cross-Coupling Reactions at the C7 Chloro Position

The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is activated towards nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide variety of substituents at this position, significantly expanding the chemical space accessible from this scaffold.

Amination Reactions (e.g., SNAr, Buchwald-Hartwig Coupling)

The C7-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) by various amines. This reaction is a straightforward method for the synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives. In a reported synthesis, the C7-chlorine atom in a related pyrazolo[1,5-a]pyrimidine was selectively and efficiently substituted by morpholine (B109124). nih.gov

For less reactive amines or for achieving higher yields and broader substrate scope, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed. This reaction has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Reaction Type Nucleophile/Reagent Catalyst/Conditions Product Reference
SNArMorpholine-7-Morpholinopyrazolo[1,5-a]pyrimidine-3-carbaldehyde nih.gov
Buchwald-HartwigVarious aminesPd catalyst, ligand, base7-Aminopyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives nih.gov

Suzuki-Miyaura Coupling and Other Palladium-Catalyzed C-C Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide has been successfully applied to the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

The C7-chloro position of this compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids to afford 7-aryl- and 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields with a broad range of substrates. nih.govmdpi.comresearchgate.net

Boronic Acid Catalyst Ligand Base Product Reference
Phenylboronic acidPd(OAc)2XPhosK2CO37-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde nih.govmdpi.com
4-Methoxyphenylboronic acidPdCl2(dppf)dppfNa2CO37-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde nih.govmdpi.com
Thiophene-2-boronic acidPd(PPh3)4PPh3Cs2CO37-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde nih.govmdpi.com

This robust and versatile chemistry underscores the importance of this compound as a key intermediate in the synthesis of a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives.

Thiolation and Alkoxylation Reactions

The C7 position of the pyrazolo[1,5-a]pyrimidine core is an electrophilic center, making the chlorine atom in this compound a good leaving group for nucleophilic aromatic substitution (NAS) reactions. nih.gov This reactivity is a cornerstone for the functionalization of the pyrimidine portion of the fused ring system.

While specific studies detailing the thiolation and alkoxylation of this compound are not extensively documented in the reviewed literature, the general reactivity of 7-halo-pyrazolo[1,5-a]pyrimidines strongly supports the feasibility of these transformations. The displacement of a C7-chloro substituent by various nucleophiles, including amines and alkoxides, is a widely employed strategy in the synthesis of diverse pyrazolo[1,5-a]pyrimidine derivatives. nih.govmdpi.com For instance, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine selectively substitutes the chlorine at the C7 position due to its higher reactivity. mdpi.com It is well established that substituted alkoxides can be introduced at this position to modify the compound's properties. nih.gov By extension, reactions with thiols or their corresponding thiolates are expected to proceed similarly, yielding 7-thioether derivatives.

These NAS reactions are crucial for molecular diversification, allowing for the introduction of a wide array of structural motifs that can modulate the biological activity and physicochemical properties of the parent compound. mdpi.comnih.gov

Electrophilic Aromatic Substitution and Directed Functionalization at the Pyrazolo[1,5-a]pyrimidine Core

Electrophilic aromatic substitution reactions on the pyrazolo[1,5-a]pyrimidine system are primarily directed towards the electron-rich pyrazole (B372694) ring. rsc.org Theoretical calculations and experimental results consistently show that the C3 position is the most favorable site for electrophilic attack in the unsubstituted scaffold. cdnsciencepub.com However, the reactivity of this compound is significantly modulated by the presence of the electron-withdrawing carbaldehyde group at C3. This group deactivates the pyrazole ring, making further electrophilic substitution at this position challenging. Therefore, studies on the parent pyrazolo[1,5-a]pyrimidine and its less deactivated derivatives are essential to understand the intrinsic reactivity of the core.

Halogenation is a key functionalization reaction for the pyrazolo[1,5-a]pyrimidine core, providing valuable intermediates for further synthetic modifications. nih.gov For the parent system, bromination readily occurs at the C3 position, and under more forcing conditions, can lead to 3,6-dibromination. cdnsciencepub.com

Modern halogenation methods often employ N-halosuccinimides (NXS) for their mild conditions and high selectivity. nih.gov A systematic study on the halogenation of 7-aminopyrazolo[1,5-a]pyrimidines with NXS demonstrated efficient and controllable outcomes. tandfonline.com The reaction's selectivity between mono- and di-iodination at the C3 and C6 positions can be controlled by adjusting the stoichiometric ratio of N-iodosuccinimide (NIS) to the substrate. tandfonline.com In contrast, reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically result in the formation of dihalogenated products. tandfonline.com

A one-pot, three-component synthesis has also been developed, reacting aminopyrazoles, 1,3-biselectrophilic reagents (like enaminones), and sodium halides with potassium persulfate (K₂S₂O₈) to directly yield 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov This oxidative halogenation strategy is also effective for the direct C-H halogenation of existing pyrazolo[1,5-a]pyrimidine rings. nih.gov

Since the C3 position of the title compound is already functionalized, these halogenation reactions are not directly applicable. Any electrophilic halogenation would be expected to occur at other positions, such as C6, although this would likely require harsh conditions due to the deactivating nature of the C3-carbaldehyde group.

Table 1: Summary of Halogenation Reactions on the Pyrazolo[1,5-a]pyrimidine Core
Reagent(s)SubstratePosition(s) FunctionalizedProduct(s)Reference
Br₂Pyrazolo[1,5-a]pyrimidineC33-Bromopyrazolo[1,5-a]pyrimidine cdnsciencepub.com
Br₂ (excess)Pyrazolo[1,5-a]pyrimidineC3, C63,6-Dibromopyrazolo[1,5-a]pyrimidine cdnsciencepub.com
N-Iodosuccinimide (NIS)7-Arylpyrazolo[1,5-a]pyrimidinesC33-Iodo derivatives tandfonline.com
N-Bromosuccinimide (NBS)7-Arylpyrazolo[1,5-a]pyrimidinesC3, C63,6-Dibromo derivatives tandfonline.com
NaI, K₂S₂O₈7-Aryl pyrazolo[1,5-a]pyrimidinesC33-Iodo derivatives nih.gov

The nitration of pyrazolo[1,5-a]pyrimidine demonstrates remarkable reagent-dependent regioselectivity. cdnsciencepub.com Treatment of the parent heterocycle with a standard nitrating mixture of concentrated nitric acid and sulfuric acid affords 3-nitropyrazolo[1,5-a]pyrimidine in good yield. cdnsciencepub.com This outcome is consistent with the predicted electronic properties of the pyrazole ring, where C3 is the most nucleophilic position.

In a significant departure from this pattern, when nitric acid in acetic anhydride is used as the nitrating agent, the reaction yields 6-nitropyrazolo[1,5-a]pyrimidine exclusively. cdnsciencepub.com This change in regioselectivity is proposed to result from a different reaction mechanism, possibly involving an addition-elimination sequence on the pyrimidine ring. cdnsciencepub.com

For this compound, the strong deactivating effect of the aldehyde group would make electrophilic nitration significantly more difficult than on the parent scaffold. No specific studies on the sulfonation of the pyrazolo[1,5-a]pyrimidine ring system were identified in the reviewed literature.

Table 2: Regioselectivity in the Nitration of Pyrazolo[1,5-a]pyrimidine
Nitrating AgentPosition of NitrationProductReference
HNO₃ / H₂SO₄C33-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.com
HNO₃ / Ac₂OC66-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.com

Ring Transformations and Rearrangement Reactions

The pyrazolo[1,5-a]pyrimidine skeleton is not entirely inert and can participate in ring transformation reactions, leading to the formation of different heterocyclic systems. An unprecedented transformation has been reported for 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines, which are structurally analogous to the title compound. researchgate.net

When these compounds are treated with aqueous sodium hydroxide (B78521) under microwave irradiation, they undergo an isomerization to yield 5-aroyl-NH-pyrazolo[3,4-b]pyridines. researchgate.net This rearrangement is proposed to proceed through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. The reaction is initiated by the nucleophilic addition of a hydroxide ion, leading to the opening of the pyrimidine ring, followed by recyclization to form the thermodynamically more stable pyrazolo[3,4-b]pyridine core. researchgate.net This reaction proceeds in high yields and represents a powerful method for converting one heterocyclic scaffold into another. researchgate.net

This finding suggests that this compound could be a viable substrate for similar rearrangements, providing synthetic access to functionalized pyrazolo[3,4-b]pyridines, which are also a class of compounds with significant biological interest.

Derivatization Strategies and Analogues of 7 Chloropyrazolo 1,5 a Pyrimidine 3 Carbaldehyde

Design and Synthesis of Derivatives through C3 Formyl Group Modifications

The aldehyde functionality at the C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring is a versatile handle for a variety of chemical transformations. These modifications can lead to the introduction of diverse functional groups, significantly altering the physicochemical and pharmacological properties of the parent molecule.

Carboxylic Acid and Ester Derivatives

The oxidation of the C3-formyl group provides a direct route to the corresponding carboxylic acid, a key intermediate for further derivatization. While direct oxidation of 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a feasible transformation using standard oxidizing agents, an alternative and commonly employed strategy in the broader pyrazolo[1,5-a]pyrimidine series involves the hydrolysis of a corresponding ester precursor.

For instance, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been achieved through the hydrolysis of its ethyl ester. This method provides a reliable pathway to the carboxylic acid, which can then be used in subsequent reactions.

Ester derivatives themselves can be synthesized through various methods. A common approach involves the reaction of a 3-aminopyrazole-4-carboxylate with a suitable β-dicarbonyl compound or its equivalent. For example, the synthesis of 2-methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester was accomplished by refluxing ethyl 3-amino-5-methylpyrazole-4-carboxylate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in glacial acetic acid. prepchem.com Similarly, 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester was prepared from 3-amino-4-carboethoxypyrazole and 3-dimethylamino-1-(3-thienyl)-2-propen-1-one. prepchem.com These examples, while not starting from the 3-carbaldehyde, highlight a robust method for accessing C3-ester functionalities on the pyrazolo[1,5-a]pyrimidine core.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and Ester Derivatives

Starting Material 1 Starting Material 2 Product Reference
Ethyl 3-amino-5-methylpyrazole-4-carboxylate 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester prepchem.com

Amide and Nitrile Derivatives

The C3-carbaldehyde can be a precursor to amide and nitrile functionalities. The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides is often achieved through the amidation of the corresponding carboxylic acid. A practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides involves the hydrolysis of a methyl carboxylate intermediate to the carboxylic acid, followed by amidation with various primary and secondary aliphatic amines. nih.gov This two-step conversion from the ester highlights a reliable route to a diverse library of amide derivatives.

The nitrile functionality can also be introduced at the C3 position. For example, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been synthesized, demonstrating the accessibility of this important functional group on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Oxime, Hydrazone, and Imine Formations

The carbonyl group of the C3-carbaldehyde readily undergoes condensation reactions with nucleophiles such as hydroxylamine, hydrazines, and primary amines to form oximes, hydrazones, and imines (Schiff bases), respectively. These reactions are standard transformations for aldehydes and provide a straightforward method for introducing further diversity.

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of aldehydes on heterocyclic systems is well-established. For instance, a related pyrazolo[1,5-a]pyrimidine-2-carbaldehyde has been utilized in reductive amination reactions, which proceed through an imine intermediate. nih.govmdpi.com This suggests that the C3-carbaldehyde of the title compound would similarly react with amines to form imines, which can then be reduced to the corresponding secondary amines. The reaction of the aldehyde with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of hydrazones, which can be further cyclized to form various heterocyclic systems.

Diversification via C7 Substituent Introduction

The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine ring is highly susceptible to nucleophilic substitution, making it an excellent site for introducing a wide array of substituents.

Preparation of 7-Amino, 7-Alkylamino, and 7-Arylamino Analogues

A common and effective strategy for diversifying the C7 position is through nucleophilic aromatic substitution (SNAr) with various amines. The reaction of 7-chloropyrazolo[1,5-a]pyrimidines with primary and secondary amines readily yields the corresponding 7-amino, 7-alkylamino, and 7-arylamino derivatives.

A series of 7-alkylaminopyrazolo[1,5-a]pyrimidines were synthesized from their 7-chloro precursors, demonstrating the feasibility of this transformation. nih.gov The reactivity of the C7-chloro group allows for the introduction of a variety of alkylamino chains. Similarly, the synthesis of 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives has been reported, highlighting the versatility of this approach for introducing aromatic amine moieties.

Table 2: Synthesis of 7-Amino, 7-Alkylamino, and 7-Arylamino Pyrazolo[1,5-a]pyrimidine Analogues

Starting Material Amine Product Type Reference
7-Chloropyrazolo[1,5-a]pyrimidine derivative Alkylamine 7-Alkylaminopyrazolo[1,5-a]pyrimidine nih.gov

Synthesis of 7-Heteroaryl-Substituted Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (B1309714) Analogues

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov This methodology allows for the introduction of various aryl and heteroaryl groups at the C7 position by reacting the 7-chloro derivative with the corresponding boronic acid or ester.

The synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxylates has been achieved, indicating that the C7-chloro atom is amenable to Suzuki coupling. nih.gov This strategy provides a convergent and flexible approach to a wide range of 7-heteroaryl-substituted pyrazolo[1,5-a]pyrimidines. The reaction conditions are generally mild and tolerate a variety of functional groups on the coupling partners.

Table 3: Palladium-Catalyzed Synthesis of 7-Heteroaryl-Substituted Pyrazolo[1,5-a]pyrimidines

Starting Material Coupling Partner Reaction Type Product Type Reference

Generation of Ether and Thioether Derivatives at C7

The C7 position of the this compound is highly susceptible to nucleophilic aromatic substitution, a common strategy for introducing a variety of functional groups. nih.gov This reactivity is attributed to the electron-deficient nature of the pyrimidine (B1678525) ring, which facilitates the displacement of the chloro substituent.

The synthesis of C7-ether and thioether derivatives can be achieved through the reaction of this compound with a range of alkoxides, phenoxides, and their sulfur analogues. The general reaction involves the nucleophilic attack of the oxygen or sulfur atom on the C7 carbon, leading to the displacement of the chloride ion.

Ether Derivatives: The formation of ether linkages at the C7 position is a valuable strategy for modifying the steric and electronic properties of the molecule. This can be accomplished by treating the parent compound with various alcohols in the presence of a suitable base. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the 7-methoxy derivative. Similarly, phenoxides can be employed to introduce aryl ether moieties. A recent review highlights the employment of nucleophilic aromatic substitution for the addition of substituted alkoxides to the pyrazolo[1,5-a]pyrimidine core. nih.gov

Thioether Derivatives: Analogously, thioether derivatives can be prepared by reacting this compound with thiols or thiophenols. These reactions are typically carried out in the presence of a base, such as a metal hydroxide (B78521) or carbonate, to generate the more nucleophilic thiolate anion. The resulting thioethers are of interest due to the unique electronic contributions of the sulfur atom.

Derivative TypeGeneral ReactantIllustrative Product
EtherAlcohol (R-OH) / Phenol (Ar-OH) + Base7-Alkoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde / 7-Aryloxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde
ThioetherThiol (R-SH) / Thiophenol (Ar-SH) + Base7-(Alkylthio)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde / 7-(Arylthio)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Structural Elaboration at Positions C2, C5, and C6

Beyond the versatile C7 position, the pyrazolo[1,5-a]pyrimidine core offers further opportunities for structural diversification at the C2, C5, and C6 positions. These modifications can be crucial for fine-tuning the biological activity and physicochemical properties of the resulting analogues.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The introduction of carbon-based substituents at these positions often relies on modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl and heteroaryl groups. nih.gov For instance, a bromo- or iodo-substituted pyrazolo[1,5-a]pyrimidine can be coupled with a wide range of boronic acids or esters to forge new carbon-carbon bonds. While direct C-H functionalization of the pyrazolo[1,5-a]pyrimidine ring is an emerging field, allowing for the introduction of aryl groups without prior halogenation. rsc.org

The introduction of alkyl groups can be more challenging but can be achieved through various methods, including Negishi or Kumada couplings, or via radical-based approaches.

PositionReaction TypeIntroduced MoietyGeneral Reactants
C2, C5, C6Suzuki-Miyaura CouplingAryl, HeteroarylHalogenated pyrazolo[1,5-a]pyrimidine + Boronic acid/ester
C2, C5, C6Direct C-H ArylationAryl, HeteroarylPyrazolo[1,5-a]pyrimidine + Aryl halide
C2, C5, C6Negishi CouplingAlkyl, ArylHalogenated pyrazolo[1,5-a]pyrimidine + Organozinc reagent

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the pyrazolo[1,5-a]pyrimidine ring can be modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These modifications can significantly impact the molecule's reactivity, photophysical properties, and biological interactions.

Electron-Withdrawing Groups: The introduction of EWGs, such as a nitro group, can be achieved through electrophilic aromatic substitution. For example, nitration of the pyrazolo[1,5-a]pyrimidine core has been shown to occur, with the regioselectivity being dependent on the reaction conditions. researchgate.net Formylation, another method to introduce an EWG, can be accomplished at the highly nucleophilic C3 position using Vilsmeier-Haack conditions. nih.gov

Electron-Donating Groups: The introduction of EDGs, such as amino groups, is often achieved through nucleophilic aromatic substitution of a halogenated precursor. The reactivity of the C7-chloro group makes it a prime site for the introduction of various amines. nih.gov Other positions, if appropriately activated with a leaving group, can also undergo similar substitutions.

Structure Activity Relationship Sar Studies of 7 Chloropyrazolo 1,5 a Pyrimidine 3 Carbaldehyde Derivatives

Correlating Structural Modifications at C3 with Biological Recognition and Binding Affinity

The C3 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core, bearing the reactive carbaldehyde group, is a key focal point for structural diversification. Modifications at this position significantly influence how the molecule interacts with its biological targets.

Influence of Aldehyde and Derived Functionalities on Ligand-Target Interactions

The aldehyde functionality at the C3 position is a versatile chemical handle that can be transformed into a wide range of other functional groups, each imparting distinct physicochemical properties to the molecule. For instance, the conversion of the aldehyde to an amide has been shown to be critical in the development of potent kinase inhibitors. In a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives, the presence of an amide bond at the third position significantly enhanced the inhibitory activity against Tropomyosin receptor kinase A (TrkA), with some compounds demonstrating IC50 values as low as 1.7 nM. nih.gov This highlights the importance of the hydrogen bonding capabilities and the specific orientation of the amide group in establishing key interactions within the ATP-binding pocket of the kinase.

The aldehyde group itself can participate in covalent or non-covalent interactions with target proteins. Furthermore, its derivatives, such as Schiff bases, oximes, and hydrazones, introduce a variety of steric and electronic features that can be fine-tuned to optimize binding. The ability to introduce diverse substituents through these linkages allows for a systematic exploration of the chemical space around the C3 position to identify optimal ligand-target interactions.

Bioisosteric Replacements of the Formyl Group

Bioisosteric replacement of the formyl group or its derivatives at the C3 position is a strategic approach to modulate the biological activity and physicochemical properties of 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde analogs. A notable example is the substitution of a key amide group, derived from the C3 position, with a 1,2,4-triazole (B32235) ring in a series of pyrazolo[1,5-a]pyrimidine inhibitors of the protein kinase CSNK2. nih.gov Crystallographic studies revealed that the 1,2,4-triazole successfully mimicked the hydrogen bonding interactions of the original amide with key residues in the ATP-binding pocket, such as Lys68. nih.gov This bioisosteric replacement not only maintained the crucial binding interactions but also led to improved potency and metabolic stability, although it came at the cost of reduced solubility. nih.gov

Another approach to modifying the C3 position involves the use of a cyano group (CN) or an ethyl carboxylate group (COOEt) instead of functionalities derived from the aldehyde. In a study of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors, the replacement of a COOEt group at the C3 position with a cyano group resulted in a notable increase in inhibitory activity against both kinases. nih.gov This suggests that the electronic properties and the linear geometry of the cyano group can be more favorable for binding in certain contexts compared to the bulkier ester group.

Elucidation of C7 Substituent Effects on Pyrazolo[1,5-a]pyrimidine-Mediated Interactions

The substituent at the C7 position, which is a chlorine atom in the parent compound, plays a significant role in modulating the electronic properties of the pyrazolo[1,5-a]pyrimidine ring system and influencing interactions within the binding pockets of biological targets.

Halogen and Pseudohalogen Effects on Binding Pockets

While direct SAR studies on a variety of C7 halogens for this specific carbaldehyde are not extensively documented in the reviewed literature, the principles observed at other positions suggest that varying the halogen at C7 (e.g., F, Br, I) or introducing pseudohalogens (e.g., CN, SCN) would likely have a profound impact on the binding affinity and selectivity of the resulting compounds. The size, electronegativity, and polarizability of the halogen or pseudohalogen would determine the nature and strength of its interactions within the binding pocket.

Topological and Electronic Contributions of Diverse C7 Substituents

Beyond halogens, the introduction of other substituents at the C7 position can significantly alter the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives. Electron-donating groups, such as methoxy (B1213986) (–OCH3) or amino groups, are frequently utilized at this position to enhance binding interactions. nih.gov These groups can increase the electron density of the pyrimidine (B1678525) ring, potentially strengthening interactions with polar or charged amino acid residues in the active site. nih.gov For example, a methoxy substitution at the C7 position has been associated with improved cellular potency in some derivatives, likely due to enhanced receptor binding. nih.gov

In the development of selective PI3Kδ inhibitors, a morpholine (B109124) ring at the C7 position of the pyrazolo[1,5-a]pyrimidine core was found to be crucial for interaction with the catalytic site of the enzyme. mdpi.com Specifically, the oxygen atom of the morpholine group forms a critical hydrogen bond with Val-828 in the hinge region of PI3Kδ. mdpi.com This demonstrates that both the electronic nature and the specific topology of the C7 substituent are critical determinants of biological activity and selectivity.

Impact of Pyrazolo[1,5-a]pyrimidine Core Substitutions on Molecular Recognition

For instance, in the development of GPR119 agonists, it was found that substitution is tolerated at the C2 and C6 positions with small groups like methyl and halogens, while larger substituents led to a loss of activity. researchgate.net Conversely, substitution at the C5 position was not well-tolerated in that particular series. researchgate.net In another study on Pim-1 kinase inhibitors, the introduction of an amino group at the C5 position of the pyrazolo[1,5-a]pyrimidine scaffold was a key feature of potent compounds. nih.gov

Furthermore, the introduction of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position of a pyrazolo[1,5-a]pyrimidine scaffold significantly increased its Trk inhibition activity. nih.gov These examples underscore the importance of a holistic approach to SAR, considering the interplay of substituents at all positions of the pyrazolo[1,5-a]pyrimidine core to achieve the desired biological profile. The rigid and planar nature of the fused ring system provides a stable framework upon which various functional groups can be strategically placed to optimize interactions with specific biological targets. nih.gov

Conformational Flexibility and Rigidity Analysis in SAR Contexts

The Role of the Rigid Core

The fused ring system of pyrazolo[1,5-a]pyrimidine is a key structural feature that limits conformational freedom. nih.gov This planarity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity. researchgate.net Computational studies, including Density Functional Theory (DFT), have been employed to analyze the geometrical and structural parameters of the pyrazolo[1,5-a]pyrimidine scaffold, confirming its stable conformation. researchgate.net Modifications to this core, such as the introduction of substituents, can influence electronic properties and lipophilicity, which in turn affect the molecule's interaction with its biological target. nih.gov

Introduction of Flexibility via Substituents

While the core is rigid, the substituents attached to it, particularly those derived from the 3-carbaldehyde position, introduce varying degrees of flexibility. For instance, linking different aryl or alkyl groups via linkers such as carboxamides or ethers can have a significant impact on the molecule's ability to adopt different conformations. The structure-activity relationship (SAR) analysis of various pyrazolo[1,5-a]pyrimidine derivatives has shown that the nature and length of these linkers are critical for activity. nih.govnih.gov

For example, in a series of kinase inhibitors, the linker between the pyrazolo[3,4-d]pyrimidine core (an isomer of the pyrazolo[1,5-a]pyrimidine scaffold) and a distal phenyl ring was explored. Changing from a more flexible alkynyl ether to other linking moieties altered the π-stacking interactions and, consequently, the inhibitory potency. nih.gov This highlights how the flexibility of a substituent can allow the molecule to adopt an optimal binding pose within the active site of a target protein.

Derivative TypeLinker/Substituent FeatureConformational ImplicationImpact on ActivityReference
Kinase InhibitorsFlexible side chains at C3-positionAllows exploration of different binding pocket regionsPotency is dependent on the linker's ability to position key functional groups optimally nih.gov
PI3K InhibitorsVariation of central linker groupModulates the spatial orientation of pharmacophoric groupsCan switch selectivity between different enzyme isoforms rsc.org
BTK InhibitorsAlkynyl ether linkerAlters π-stacking interactions with the targetHigh potency achieved with optimal linker geometry nih.gov

Conformational Restriction through Macrocyclization

A powerful strategy in medicinal chemistry to enhance potency and selectivity is to reduce the conformational flexibility of a ligand through macrocyclization. researchgate.net This approach has been successfully applied to pyrazolo[1,5-a]pyrimidine derivatives. By tethering two substitution points on the molecule, a macrocyclic structure is formed, which significantly restricts the rotation of bonds and pre-organizes the molecule into a bioactive conformation. biorxiv.org

This restriction minimizes the entropic cost of binding and can lead to a more stable and selective interaction with the target. nih.govbiorxiv.org In studies on pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, macrocyclic analogues demonstrated improved binding affinity and selectivity due to their conformational rigidity. mdpi.com Similarly, macrocyclization was a key strategy in developing selective inhibitors for other kinases, where restricting the rotation of the molecule led to a more stable bioactive conformation and enhanced binding. nih.gov

StrategyModificationConformational EffectSAR OutcomeReference
MacrocyclizationLinking substituents to form a macrocyclePre-organizes molecule into a bioactive conformation; reduces flexibilityEnhanced binding affinity and selectivity for target kinases mdpi.combiorxiv.org
Core SaturationReduction of the pyrimidine ringIncreases flexibility of the bicyclic coreAllows adaptation to different target binding sites mdpi.com

Increased Lability through Core Saturation

Conversely, the introduction of flexibility can also be a viable strategy to improve biological activity. Reducing the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold leads to the formation of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). mdpi.com This saturation of the ring system disrupts the planarity of the bicyclic core, resulting in a significantly more flexible structure. nih.gov

Computational and NMR studies have shown that these THPP derivatives possess greater conformational lability. mdpi.comnih.gov This increased flexibility can be advantageous, as it allows the molecule to better adapt and fit into the binding site of a target protein. The resulting stereoisomers from the reduction process can exhibit different conformational preferences, with some being relatively stable and others existing as a mixture of conformations in solution. This structural diversity and flexibility offer potential for developing novel agents that can adjust their shape to interact with various biological targets. mdpi.com

Computational and Theoretical Investigations of 7 Chloropyrazolo 1,5 a Pyrimidine 3 Carbaldehyde and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed understanding of the electronic behavior of molecules. These calculations have been widely applied to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold to rationalize experimental findings and predict molecular properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations are employed to determine optimized molecular geometries, charge distributions, and reactivity indices. nih.gov

Key electronic properties that can be calculated using DFT include:

Electron Density Distribution: This reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Electrostatic Potential (ESP) Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT (Note: The following values are representative for a generic pyrazolo[1,5-a]pyrimidine structure and are for illustrative purposes.)

DescriptorValue (eV)
Chemical Hardness (η)2.5
Chemical Softness (S)0.4
Electronegativity (χ)4.0
Electrophilicity Index (ω)3.2

These DFT-derived parameters are instrumental in predicting how 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde might interact with biological targets or other reagents.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. This methodology is particularly useful for predicting photophysical characteristics such as UV-Vis absorption spectra and fluorescence. While specific TD-DFT studies on this compound are not prevalent in the literature, the approach is standard for predicting the electronic transitions and absorption maxima of related heterocyclic compounds. The calculations can help in understanding how structural modifications to the pyrazolo[1,5-a]pyrimidine core influence its optical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For pyrazolo[1,5-a]pyrimidine derivatives, analysis of the HOMO and LUMO energy gap is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In the case of this compound, the HOMO is expected to be distributed over the electron-rich pyrazole (B372694) and pyrimidine (B1678525) rings, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group and the pyrimidine ring.

Table 2: Representative Frontier Orbital Energies for a Pyrazolo[1,5-a]pyrimidine Analogue (Note: The following values are for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap5.0

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a bridge between the static picture offered by quantum chemical calculations and the dynamic behavior of molecules in biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazolo[1,5-a]pyrimidine derivatives, which are often investigated as kinase inhibitors, docking studies are crucial for understanding their binding modes within the ATP-binding site of target proteins. nih.govmdpi.comnih.govresearchgate.net

These studies can reveal key intermolecular interactions, such as:

Hydrogen Bonds: Essential for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: Contribute significantly to binding affinity.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.

For this compound, docking studies could predict its potential to bind to various protein targets, guiding the design of more potent and selective inhibitors. The chlorine atom at the 7-position and the carbaldehyde group at the 3-position would be of particular interest in these interactions.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and stability of a ligand-protein complex over time. researchgate.net

Starting from a docked pose, an MD simulation can:

Assess the stability of the predicted binding mode.

Reveal conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

For this compound, MD simulations would be a valuable tool to validate docking results and to understand the dynamic nature of its interaction with a biological target, providing a more realistic picture of the binding event.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazolo[1,5-a]pyrimidine analogues, 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the key structural features required for their biological activity. rsc.org

These studies involve aligning a set of molecules with known activities and calculating various molecular field descriptors (e.g., steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields). A statistical method, such as Partial Least Squares (PLS) analysis, is then used to build a predictive model.

For a series of pyrazolo[1,5-a]pyrimidine derivatives acting as CDK2/cyclin A inhibitors, a CoMSIA model revealed the importance of specific substitutions at various positions of the heterocyclic core. rsc.org The contour maps generated from such models provide a visual representation of the regions where certain properties are favorable or unfavorable for activity. For instance, a typical QSAR study on pyrazolo[1,5-a]pyrimidine analogues might reveal that:

Bulky substituents at one position are beneficial for activity, suggesting a large hydrophobic pocket in the target protein. rsc.org

Hydrophobic groups in another region enhance biological activity, indicating the importance of hydrophobic interactions. rsc.org

Hydrogen bond donor groups at a specific location are detrimental, while in another area, they are favorable, highlighting the precise nature of the ligand-receptor interactions. rsc.org

The predictive power of these QSAR models is validated internally using cross-validation techniques (e.g., leave-one-out) and externally by predicting the activity of a set of compounds not used in the model generation. rsc.orgnih.gov The high correlation coefficients (r²) and predictive r² (q²) values obtained in these studies underscore the reliability of the models. nih.gov

DescriptorFavorable for ActivityUnfavorable for Activity
Steric Bulky groups at R1 and R4 positions
Hydrophobic Hydrophobic groups at R2 and R4 positions
H-Bond Donor Close proximity at R3 positionAt R1 position; distal at R3 position

This table represents a generalized summary of findings from 3D-QSAR studies on pyrazolo[1,5-a]pyrimidine analogues and is intended for illustrative purposes.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry plays a crucial role in predicting reaction pathways and elucidating the mechanisms of reactions involving this compound. Theoretical calculations can be used to determine the thermodynamics and kinetics of various reaction steps, identify key intermediates and transition states, and understand the regioselectivity of reactions.

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon synthon, such as a β-dicarbonyl compound or its equivalent. nih.gov The reaction mechanism involves an initial nucleophilic attack of the amino group of the pyrazole onto an electrophilic carbon of the three-carbon unit, followed by an intramolecular cyclization and dehydration to form the fused ring system. nih.gov

The introduction of the formyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring can be achieved through a Vilsmeier-Haack reaction. nih.gov Computational studies can model this reaction by calculating the energies of the Vilsmeier reagent formation, the electrophilic attack on the pyrazolo[1,5-a]pyrimidine ring, and the subsequent hydrolysis to yield the aldehyde. These calculations help in understanding the regioselectivity of the formylation, explaining why the reaction occurs specifically at the C3 position.

Furthermore, the reactivity of the 7-chloro substituent can be theoretically investigated. The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is known to be susceptible to nucleophilic substitution. nih.gov Computational models can predict the feasibility of various nucleophilic substitution reactions by calculating the activation energies for the attack of different nucleophiles. This allows for the in silico screening of potential reactions to synthesize a diverse library of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (B1309714) analogues.

Applications in Academic Medicinal Chemistry Research

7-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde as an Intermediate for Kinase Inhibitor Development

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established "privileged structure" in kinase inhibitor design, as it can mimic the purine (B94841) core of ATP and effectively bind to the hinge region of the kinase active site. The 7-chloro derivative provides a convenient handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as significant targets in cancer therapy. The pyrazolo[1,5-a]pyrimidine nucleus is a core structural feature of two of the three marketed drugs for cancers with NTRK gene fusions. mdpi.com This has spurred extensive research into novel pyrazolopyrimidine-based Trk inhibitors. mdpi.comnih.gov

The general synthetic strategy often involves the modification of the pyrazolo[1,5-a]pyrimidine core at various positions to optimize interactions with the Trk active site. While a direct synthesis starting from this compound for Trk inhibitors is not explicitly detailed in the provided search results, the versatility of this intermediate allows for its theoretical application in the synthesis of diverse Trk inhibitors. For instance, the aldehyde group can be converted to various functional groups, and the chlorine at the 7-position can be displaced by a variety of nucleophiles to generate a library of analogues for structure-activity relationship (SAR) studies. Research has shown that potent Trk inhibitory activities can be achieved with specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold, with some compounds exhibiting IC50 values of less than 5 nM. nih.gov

Phosphoinositide 3-kinase delta (PI3Kδ) is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective PI3Kδ inhibitors.

In one notable study, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors. mdpi.com While the synthesis started with an ester at the 2-position, a key step involved the oxidation of the corresponding alcohol to an aldehyde, a compound analogous to this compound. mdpi.com This aldehyde intermediate was then used in reductive amination reactions to introduce various amine subunits, demonstrating the utility of the carbaldehyde functionality in generating diverse analogues. mdpi.com

The general synthetic approach involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by functional group manipulations. For instance, a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediate can be selectively substituted at the C7 position with a morpholine (B109124) group, a common motif in PI3K inhibitors. nih.gov The remaining chloro group at the C5 position can then be further modified using coupling reactions like the Suzuki or Buchwald-Hartwig reactions to introduce a variety of substituents. nih.gov This modular synthetic strategy allows for the exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core to optimize PI3Kδ inhibitory activity and selectivity. One of the most potent compounds developed, CPL302253, exhibited an IC50 of 2.8 nM for PI3Kδ. nih.gov

CompoundTargetIC50 (nM)
CPL302415PI3Kδ18
CPL302253PI3Kδ2.8

Checkpoint Kinase 1 (CHK1) is a crucial regulator of the cell cycle and a key target in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a viable core for the development of potent and selective CHK1 inhibitors. nih.gov Researchers have established the utility of this scaffold as a template for designing kinase inhibitors and have specifically focused on CHK1. nih.gov

Structure-activity relationship (SAR) studies have been conducted by modifying the C3, C5, C6, and C7 positions of the pyrazolo[1,5-a]pyrimidine core, leading to the discovery of potent and selective CHK1 inhibitors. nih.gov While the direct use of this compound is not explicitly mentioned, the synthetic strategies employed in these studies are applicable to this intermediate. The aldehyde at the C3 position could be elaborated into various functional groups, and the chlorine at the C7 position could be substituted to explore the SAR at this position, which has been shown to be important for CHK1 inhibitory activity.

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of several other protein kinases implicated in cancer and other diseases. nih.govrsc.org

Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine hinge-binding moiety has been explored for the development of selective CK2 inhibitors. Optimization of this scaffold has led to compounds with high in vitro potency for CK2, with a Kd value as low as 12 nM for one compound. biorxiv.org Synthetic strategies often involve the initial synthesis of a substituted pyrazolo[1,5-a]pyrimidine core, which can be derived from intermediates like this compound.

Epidermal Growth Factor Receptor (EGFR): Pyrazolo[1,5-a]pyrimidine derivatives that target EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC). rsc.org While the specific isoform pyrazolo[3,4-d]pyrimidine is more commonly reported for EGFR inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold also serves as a basis for designing such inhibitors. rsc.orgsemanticscholar.org

B-Raf and MEK: The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on B-Raf and MEK kinases are particularly relevant in the context of melanoma. rsc.org Novel small molecule pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors. nih.gov

Scaffold for Enzyme Modulators Beyond Kinases

The application of the pyrazolo[1,5-a]pyrimidine scaffold is not limited to kinase inhibition. Its unique chemical properties make it a suitable starting point for the development of modulators for other classes of enzymes.

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. The bacterial enzyme MurA, which catalyzes an early step in peptidoglycan biosynthesis, is an attractive target for the development of new antibiotics.

Recent research has identified novel pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of the MurA enzyme. acs.org One study reported a pyrazolo[1,5-a]pyrimidine derivative that exhibited a significant inhibitory effect on the MurA enzyme with an IC50 value of 3.27 ± 0.2 μg/mL, which was more potent than the standard antibiotic fosfomycin (B1673569) (IC50 of 9.63 ± 0.58 μg/mL). acs.org Another compound from a similar class showed promising MurA inhibitory activity with an IC50 of 3.77 ± 0.2 μg/mL. researchgate.net These findings highlight the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of novel antibacterial agents targeting essential bacterial enzymes.

Compound ClassTarget EnzymeReported Activity
Arylazopyrazolo[1,5-a]pyrimidinesMurAIC50 = 3.27 ± 0.2 μg/mL
Pyrazolo[1,5-a]pyrimidine derivativeMurAIC50 = 3.77 ± 0.2 μg/mL

Modulators of Other Biological Targets (e.g., Translocator Protein)

The pyrazolo[1,5-a]pyrimidine core, accessible from starting materials like this compound, is a key pharmacophore for ligands of the translocator protein (TSPO). TSPO is recognized as a biomarker for neuroinflammatory processes, making it an important target for the development of diagnostic and therapeutic agents.

Research has led to the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with high affinity for TSPO. For instance, a series of compounds closely related to DPA-714, a known TSPO ligand, were developed and evaluated. These analogues, featuring fluoroalkyl and fluoroalkynyl side chains, demonstrated subnanomolar affinity for TSPO, comparable to the parent compound.

The following table summarizes the binding affinities of selected pyrazolo[1,5-a]pyrimidine derivatives for TSPO.

CompoundKi (nM)
2 (DPA-714) 0.91
12 0.37
23 0.35
29 >10
30 >10

Notably, two of these derivatives were successfully radiolabeled with fluorine-18 (B77423) and showed potential as in vivo PET-radiotracers for imaging neuroinflammation. Further studies on derivatives of the pyrazolo[1,5-a]pyrimidine acetamide (B32628) DPA-713 have explored their potential as pro-apoptotic agents in glioblastoma, highlighting the therapeutic potential of this scaffold.

Lead Optimization Strategies and Hit-to-Lead Transitions

The pyrazolo[1,5-a]pyrimidine scaffold is frequently utilized in lead optimization campaigns to improve the potency, selectivity, and pharmacokinetic properties of initial hit compounds. The aldehyde functionality of this compound provides a chemical handle for systematic structural modifications.

One example of lead optimization involves the development of potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases. Starting from a pyrazolo[1,5-a]pyrimidine core, researchers introduced various substituents to enhance activity and selectivity. This led to the identification of CPL302253, a potent PI3Kδ inhibitor with an IC50 of 2.8 nM, positioning it as a clinical development candidate.

Another study focused on optimizing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as inhibitors of lysine-specific demethylase 5 (KDM5), an epigenetic target. Through structure- and property-based design, a lead molecule was optimized to yield a compound with improved cell potency and excellent pharmacokinetic properties, making it a suitable chemical probe for in vivo studies.

Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has been optimized to develop highly selective inhibitors of casein kinase 2 (CK2), an important target in cancer therapy. This optimization process, which included macrocyclization, resulted in a compound with high in vitro potency (KD = 12 nM) and exclusive selectivity for CK2. The discovery and optimization of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor (AHR) antagonists also highlight the scaffold's utility in lead optimization.

Integration in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies

The pyrazolo[1,5-a]pyrimidine core is a valuable scaffold in both fragment-based drug discovery (FBDD) and scaffold hopping approaches. Its relatively simple structure and synthetic accessibility make it an attractive starting point for building more complex molecules.

In scaffold hopping, the pyrazolo[1,5-a]pyrimidine core can be used to replace other heterocyclic systems to generate novel intellectual property and improve drug-like properties. A recent review highlights ring-opening scaffold-hopping strategies to design and synthesize pyrazolo[1,5-a]pyrimidine analogs as potent Pan-Trk kinase inhibitors. This approach aims to optimize molecular orientation and binding interactions with the target protein.

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evident in its presence in numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP makes it a privileged scaffold in kinase inhibitor design. The development of Tropomyosin receptor kinase (Trk) inhibitors, such as Larotrectinib and Entrectinib, which feature the pyrazolo[1,5-a]pyrimidine core, underscores its importance in modern drug discovery.

Applications in Materials Science and Chemical Biology

Development of Pyrazolo[1,5-a]pyrimidine-Based Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines have emerged as an attractive class of fluorophores, rivaling established dyes like BODIPYs. nih.gov Their appeal stems from their compact size, efficient and often greener synthetic routes, and excellent fluorescence properties, including high quantum yields and photostability in various solvents. rsc.orgnih.gov The properties and stability of certain PP derivatives have been found to be comparable to commercial probes such as coumarin-153 and rhodamine 6G. nih.govrsc.org

A key advantage of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is the ability to fine-tune its photophysical properties through strategic chemical functionalization. rsc.orgnbinno.com The absorption and emission characteristics are highly dependent on the nature of substituent groups, particularly at the 7-position of the fused ring system. nih.gov

Research has shown that introducing electron-donating groups (EDGs) at position 7 enhances both absorption and emission, leading to significantly higher fluorescence quantum yields (ΦF), with values reported as high as 0.97. rsc.orgnih.govrsc.org Conversely, the presence of electron-withdrawing groups (EWGs) at the same position tends to decrease absorption and emission intensities. nih.govrsc.org The 7-chloro group on the target compound is an electron-withdrawing group, suggesting that while it is a crucial synthetic handle, its direct contribution to fluorescence may be less pronounced than that of electron-donating substituents. The absorption spectra of these compounds typically feature a primary band between 340–440 nm, which is attributed to an intramolecular charge transfer (ICT) process. nih.gov

The tunability of these properties is illustrated by the varied photophysical data obtained for different 7-substituted pyrazolo[1,5-a]pyrimidines.

Compound Substituent (at position 7)Molar Absorptivity (ε, M-1cm-1)Fluorescence Quantum Yield (ΦF)Reference
-Ph (Phenyl)14,5800.62 nih.govrsc.org
-4-MeOPh (4-Methoxyphenyl)20,5930.97 nih.govrsc.org
-2,4-Cl2Ph (2,4-Dichlorophenyl)10,3170.18 nih.govrsc.org
-4-Py (4-Pyridyl)16,2380.01 nih.govrsc.org

The favorable properties of pyrazolo[1,5-a]pyrimidine derivatives, such as good membrane permeability and biocompatibility, make them suitable for various bioimaging applications. nih.gov Their versatile core has been adapted to create probes for detecting specific ions and biomolecules within living cells.

For instance, a fluorescent sensor based on a pyrazolopyrimidine core was developed for the simultaneous detection of Cu²⁺ and Ni²⁺ ions in living cells. usc.edu.au This sensor operated via a fluorescence quenching mechanism upon binding to the metal ions. usc.edu.au In another application, a novel fluorophore derived from a related pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) system was designed to visualize lipid droplets in living cells, demonstrating turn-on fluorescence in lipophilic environments. rsc.org Furthermore, the pyrazolo[1,5-a]pyrimidine moiety has been incorporated into 99mTc nitrido radiopharmaceuticals for potential use as tumor imaging agents. mdpi.com

Chemosensor Design and Development

The sensitivity of the pyrazolo[1,5-a]pyrimidine fluorophore to its chemical environment makes it an excellent platform for the design of chemosensors. rsc.orgresearchgate.net These sensors can detect a range of analytes, from metal ions to neutral molecules, often with a clear optical response.

Specific examples of their application include:

Metal Ion Sensing : A pyrazolopyrimidine-based probe demonstrated high sensitivity and low detection limits of 0.043 μM for Cu²⁺ and 0.038 μM for Ni²⁺. usc.edu.au

Anion Sensing : Derivatives have been developed for the detection of cyanide (CN⁻). thieme-connect.deresearchgate.net

Neutral Molecule Sensing : Certain compounds have shown the ability to quantify water content in organic solvents and ethanol (B145695) in hydrocarbons and distilled spirits. thieme-connect.de

The design of these chemosensors often relies on the modulation of the intramolecular charge transfer process upon interaction with the target analyte.

Pyrazolo[1,5-a]pyrimidine-Based SensorTarget AnalyteSensing Mechanism/ResponseReference
Pyrazolopyrimidine-based fluorescent sensor LCu²⁺ and Ni²⁺Photoluminescence quenching usc.edu.au
Pyrazolo[1,5-a]pyrimidine-based saltsCyanide (CN⁻)Optical change thieme-connect.de
Pyrazolo[1,5-a]pyrimidine derivative 17Water in organic solventsQuantifiable fluorescence change thieme-connect.de

Use as Chemical Probes for Cellular and Molecular Research

Beyond their use in imaging and sensing, pyrazolo[1,5-a]pyrimidines serve as powerful chemical probes for investigating cellular and molecular processes. nih.govrsc.org Their rigid scaffold allows for precise positioning of functional groups to interact with biological targets, making them valuable tools in drug discovery and chemical biology. nbinno.com

The pyrazolo[1,5-a]pyrimidine core is found in numerous bioactive molecules, including selective protein kinase inhibitors. rsc.org For example, derivatives have been designed as potent and selective inhibitors of:

PI3Kδ (Phosphoinositide 3-kinase δ) , a key signaling protein in immune cells. nih.gov

CDK2 (Cyclin-dependent kinase 2) and TRKA (Tropomyosin receptor kinase A) , which are important targets in cancer therapy. nih.gov

Tubulin , where derivatives bind to the colchicine (B1669291) site and inhibit microtubule polymerization, showing potent anticancer activity. researchgate.net

These specific inhibitors are indispensable research tools for dissecting signaling pathways and validating new therapeutic targets.

Photochemistry and Photophysics of Functionalized Pyrazolo[1,5-a]pyrimidines

The optical properties of functionalized pyrazolo[1,5-a]pyrimidines are primarily governed by an intramolecular charge transfer (ICT) process. nih.govresearchgate.net Electronic structure analysis based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations has confirmed that substituents at the 7-position heavily influence this ICT character. nih.govrsc.org Electron-donating groups at this position facilitate a more efficient charge transfer, resulting in strong absorption and emission, while electron-withdrawing groups diminish this effect. nih.govrsc.org

In addition to ICT, other photophysical processes like the excited-state intramolecular proton transfer (ESIPT) have been investigated in some pyrazolo[1,5-a]pyrimidine systems. rsc.org These compounds generally exhibit good stability under exposure to varied pH conditions, although strong acidic environments can sometimes impact their chemical integrity and fluorescent output. nih.govnbinno.com This robust photochemical and photophysical profile underpins their utility in a wide array of applications.

Future Directions and Emerging Research Perspectives for 7 Chloropyrazolo 1,5 a Pyrimidine 3 Carbaldehyde

Exploration of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde and its analogs. While traditional methods often involve the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, emerging strategies aim to improve yield, reduce reaction times, and enhance environmental compatibility. nih.govresearchgate.net

Key areas for future exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly shorten reaction times in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govnih.gov Future work could optimize microwave-assisted protocols for the one-pot synthesis of the target compound, potentially improving yields and reducing the need for lengthy purification processes.

Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that utilize environmentally benign solvents and reagents. nih.gov Research into water-based reaction media or solvent-free conditions for the synthesis of the pyrazolo[1,5-a]pyrimidine core could lead to more sustainable manufacturing processes. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry platform could enable more efficient large-scale production for industrial and pharmaceutical applications.

Synthetic ApproachPotential AdvantagesFuture Research Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields. nih.govnih.govOptimization for one-pot synthesis, scalability.
Green Chemistry Use of eco-friendly solvents (e.g., water), reduced waste. nih.govDevelopment of solvent-free reaction conditions.
Flow Chemistry Enhanced safety, scalability, and process control.Adaptation of multi-step syntheses to continuous flow systems.

Advanced Functionalization and Chemo-Selective Transformations

The dual reactivity of this compound makes it an ideal substrate for advanced functionalization. The chlorine atom at C7 is susceptible to nucleophilic substitution, while the aldehyde at C3 can undergo a variety of transformations. mdpi.com A key future challenge is to achieve high chemo-selectivity, modifying one functional group while leaving the other intact.

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura and Heck coupling are powerful tools for introducing aryl and other substituents to the pyrazolo[1,5-a]pyrimidine core. nih.gov Future research will likely focus on developing catalyst systems that can selectively activate the C-Cl bond at position 7 without interfering with the aldehyde group. This would enable the synthesis of a wide array of 7-aryl or 7-heteroaryl derivatives.

C-H Activation: Direct C-H activation offers an atom-economical way to forge new carbon-carbon and carbon-heteroatom bonds. Protocols have been developed to selectively functionalize either the 3 or 7 positions of the core structure. nih.gov Future studies could refine these methods to allow for precise late-stage functionalization, enabling the rapid diversification of complex molecules derived from the primary scaffold.

Aldehyde Group Transformations: The formyl group is a versatile handle for further elaboration. Future work will explore its conversion into various functional groups through reactions such as reductive amination, Wittig reactions, and oxidation to a carboxylic acid, thereby expanding the chemical space accessible from this intermediate. mdpi.com

High-Throughput Screening and Library Design

The pyrazolo[1,5-a]pyrimidine framework is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for ligands targeting multiple, distinct biological receptors. nih.govmdpi.com This makes this compound an excellent starting point for the design and synthesis of compound libraries for high-throughput screening (HTS).

Future efforts will concentrate on:

Combinatorial Library Synthesis: Utilizing the selective functionalization strategies mentioned above, researchers can create large, diverse libraries of compounds. By systematically varying the substituents at the 7-position (via the chlorine) and the 3-position (via the aldehyde), it is possible to explore a vast chemical space and probe structure-activity relationships (SAR). rsc.org

Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a fragment. HTS of fragment libraries containing the pyrazolo[1,5-a]pyrimidine core can identify initial weak binders to a biological target, which can then be optimized into more potent leads by growing the fragment from its reactive handles.

Phenotypic Screening: In addition to target-based screening, libraries derived from this compound can be evaluated in phenotypic screens (e.g., cell-based assays) to identify compounds that produce a desired biological effect without a priori knowledge of the specific molecular target.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Future applications in the context of this compound include:

De Novo Design: Generative AI models can design novel molecules with desired properties from the ground up. mdpi.com By training these models on known active compounds containing the pyrazolo[1,5-a]pyrimidine scaffold, researchers can generate new, synthesizable derivatives of the target compound predicted to have high activity against specific targets like protein kinases or receptors. nih.govnih.gov

Predictive Modeling: ML algorithms can be trained to predict the biological activity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of virtual compounds. nih.gov This allows for the in silico screening of large virtual libraries based on the this compound core, prioritizing the most promising candidates for synthesis and experimental testing.

Reaction Prediction: AI can also assist in synthetic planning by predicting the outcomes of chemical reactions or suggesting optimal reaction conditions, thereby streamlining the synthesis of novel derivatives. acm.org

Expanding Applications in Neglected Tropical Diseases and Emerging Pathogens

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. acs.orgresearchgate.netnih.gov This provides a strong rationale for exploring its potential against a wider range of infectious agents, particularly those responsible for neglected tropical diseases (NTDs) and emerging viral threats.

Future research directions should include:

Antiparasitic Screening: Libraries derived from this compound should be screened against major parasites causing NTDs, such as Plasmodium falciparum (malaria), Leishmania species (leishmaniasis), and Trypanosoma cruzi (Chagas disease).

Broad-Spectrum Antiviral Activity: Given the documented activity against viruses like Hepatitis C, systematic screening against a panel of other viruses, especially emerging RNA viruses, is warranted. nih.gov The scaffold's ability to inhibit host or viral kinases is a promising avenue for developing broad-spectrum antiviral agents. nih.gov

Antibacterial Drug Development: With the rise of antimicrobial resistance, there is a critical need for new antibacterial agents. nih.govnih.gov Derivatives of the scaffold could be optimized for activity against multidrug-resistant bacterial strains by targeting novel bacterial enzymes.

Disease AreaRationale for ExplorationPotential Targets
Neglected Tropical Diseases Broad bioactivity of the scaffold.Parasitic kinases, proteases, and other essential enzymes.
Emerging Viral Infections Known antiviral properties (e.g., against HCV). nih.govViral polymerases, proteases, and host-cell kinases. nih.gov
Bacterial Infections Documented antibacterial activity. nih.govBacterial RNA polymerase, DNA gyrase, and cell wall synthesis enzymes. nih.gov

Development of Advanced Materials Based on Pyrazolo[1,5-a]pyrimidine Scaffolds

Beyond medicinal chemistry, the unique photophysical properties of the pyrazolo[1,5-a]pyrimidine system have attracted significant interest in materials science. mdpi.com These compounds can exhibit strong fluorescence, making them suitable for a variety of optical applications. rsc.org

Emerging research perspectives in this area involve:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and high fluorescence quantum yields of some pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for use as emitters in OLEDs. rsc.org Future work could involve synthesizing derivatives of this compound and tuning their electronic properties to achieve emission across the visible spectrum.

Fluorescent Chemosensors: The scaffold can be functionalized with specific recognition moieties to create fluorescent sensors that change their emission properties upon binding to specific ions or molecules. The aldehyde group at the 3-position is a particularly useful anchor point for attaching such sensing units.

Solid-State Emitters: Many fluorescent molecules suffer from quenching in the solid state. However, certain pyrazolo[1,5-a]pyrimidines have shown good solid-state emission intensities. rsc.org Research into controlling the crystal packing and intermolecular interactions of derivatives could lead to the development of highly efficient solid-state lighting and imaging agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via chlorination of pyrazolo[1,5-a]pyrimidine precursors using phosphorus oxychloride (POCl₃) under reflux. Key steps include:

  • Precursor activation : Use of dimethylformamide (DMF) as a catalyst to enhance electrophilic substitution at position 7 .
  • Solvent optimization : Ethyl acetate or dioxane improves crystallinity during purification .
  • Yield optimization : Reaction temperatures between 60–95°C and stoichiometric control of POCl₃ (1.5–2.0 eq.) minimize side products like over-chlorinated derivatives .

Q. How is structural confirmation of this compound performed using spectroscopic and crystallographic methods?

  • Characterization workflow :

  • NMR : ¹H NMR shows distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and pyrimidine H-6 (δ 8.0–8.5 ppm). ¹³C NMR confirms the carbonyl carbon at δ 185–190 ppm .
  • X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with planar pyrazolo-pyrimidine core (r.m.s. deviation < 0.02 Å) .
  • Mass spectrometry : ESI-HRMS ([M+H]⁺) matches theoretical m/z within 2 ppm error .

Q. What are the common functionalization reactions at the aldehyde and chlorinated positions of this compound?

  • Reactivity profile :

  • Aldehyde group : Forms Schiff bases with amines (e.g., aniline derivatives) in ethanol under acidic conditions .
  • Chlorine substitution : Nucleophilic aromatic substitution (SNAr) with amines or thiols in DMF at 80–100°C .
  • Cyclization : Reacts with enaminones in pyridine to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidine-carboxamides) .

Advanced Research Questions

Q. How can regioselectivity challenges during C-7 chlorination be addressed to avoid byproducts like 5,7-dichloro derivatives?

  • Contradiction analysis : Competing chlorination at C-5 and C-7 arises from electron density variations in the pyrimidine ring.
  • Solutions :

  • Directing groups : Introduce temporary electron-withdrawing groups (e.g., cyano at C-3) to direct chlorination to C-7 .
  • Kinetic control : Lower reaction temperatures (50–60°C) and shorter reaction times (<4 hours) favor mono-chlorination .
  • Computational modeling : DFT studies predict reactive sites based on Fukui indices, guiding reagent selection .

Q. What strategies resolve discrepancies between computational predictions and experimental data in the biological activity of derivatives?

  • Case study : Derivatives designed as kinase inhibitors may show lower in vitro activity than in silico docking results.
  • Approaches :

  • Solvent effects : Adjust molecular dynamics simulations to account for solvation (e.g., PBS vs. DMSO) .
  • Metabolic stability : Incubate derivatives with liver microsomes to identify rapid degradation pathways not modeled computationally .
  • Crystallographic validation : Compare ligand-bound protein crystal structures with docking poses to refine force field parameters .

Q. How can the compound’s electronic properties be tuned for materials science applications (e.g., OLEDs)?

  • Methodology :

  • Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) at C-3 to enhance luminescence quantum yield .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify π-conjugation for tailored bandgap energies .
  • Spectroscopic analysis : UV-Vis (λₐᵦₛ 350–400 nm) and cyclic voltammetry (HOMO/LUMO levels) correlate structure with optoelectronic performance .

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